molecular formula C24H22N2O3 B11980634 4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide

4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide

Katalognummer: B11980634
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: WDTPTOXXOLDMML-CJLVFECKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a methyl group and a phenoxyphenyl vinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide typically involves a multi-step process:

    Formation of the Phenoxyphenyl Vinyl Intermediate: This step involves the reaction of 3-phenoxybenzaldehyde with an appropriate vinylating agent under basic conditions to form the phenoxyphenyl vinyl intermediate.

    Coupling with Methylamino Carbonyl Compound: The phenoxyphenyl vinyl intermediate is then reacted with a methylamino carbonyl compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-N-(1-((methylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C24H22N2O3

Molekulargewicht

386.4 g/mol

IUPAC-Name

4-methyl-N-[(E)-3-(methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22N2O3/c1-17-11-13-19(14-12-17)23(27)26-22(24(28)25-2)16-18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,1-2H3,(H,25,28)(H,26,27)/b22-16+

InChI-Schlüssel

WDTPTOXXOLDMML-CJLVFECKSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NC

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.